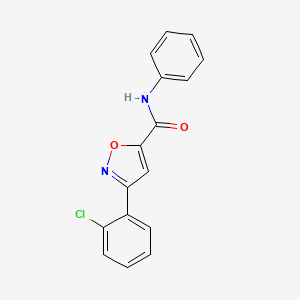
3-(2-chlorophényl)-N-phényl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-N-phenyl-5-isoxazolecarboxamide (also known as CPIP) is an isoxazolecarboxamide compound that has been widely studied for its potential as an effective therapeutic agent for a variety of diseases. CPIP has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CPIP has been found to have neuroprotective and neuroregenerative effects.
Applications De Recherche Scientifique
Activité anticonvulsivante
Ce composé a été synthétisé en tant qu'agent anticonvulsivant potentiel . Il a été évalué dans des modèles aigus d'épilepsie, notamment les tests de choc électroshock maximal (MES), psychomoteur (6 Hz, 32 mA) et de convulsions par pentylènetétrazole sous-cutané (sc PTZ) . La substance la plus active a montré des valeurs d'ED 50 et d'indice de protection plus bénéfiques que le médicament de référence, l'acide valproïque .
Activité antinociceptive
En plus de son potentiel anticonvulsivant, ce composé a également été étudié pour ses propriétés antinociceptives (analgésiques) . Ceci est particulièrement pertinent car les médicaments anticonvulsivants sont souvent efficaces dans la gestion de la douleur neuropathique . L'activité antinociceptive a été étudiée dans le modèle de la douleur tonique à la formaline .
Interaction avec les canaux neuronaux
Le composé a montré une interaction avec les canaux neuronaux sodium sensibles au voltage (site 2) et les canaux calciques de type L . Cela suggère un rôle potentiel dans la modulation de l'activité neuronale et pourrait avoir des implications dans divers troubles neurologiques .
Propriétés non toxiques
Le composé a été testé pour ses propriétés neurotoxiques et hépatotoxiques et n'a montré aucun effet cytotoxique significatif . Ceci est une considération importante dans le développement de tout nouvel agent thérapeutique .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as systemic triazolinthione fungicides, interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, which catalyzes demethylation at c14 of lanosterol or 24-methylene dihydrolanosterol . This leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological pathways . For instance, they have been reported to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
Ketamine, for instance, is rapidly and extensively absorbed from the gastrointestinal tract, with the highest concentrations of radioactivity found in the gastrointestinal tract and liver . Excretion is initially extensive and relatively rapid, mainly via the feces .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUZPYDZRKDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


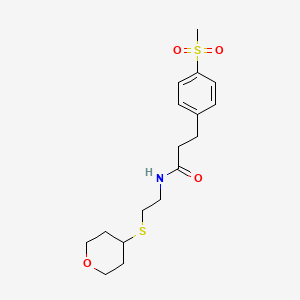
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)

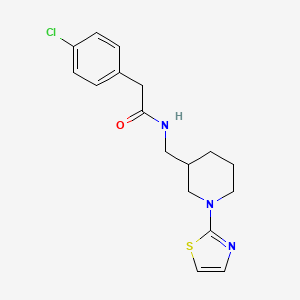
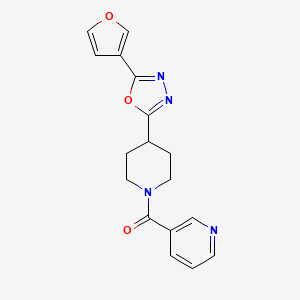
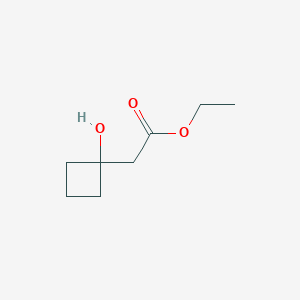

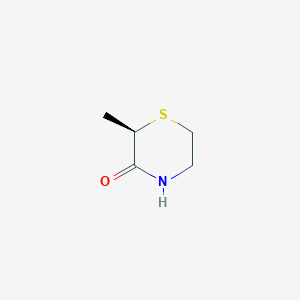
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
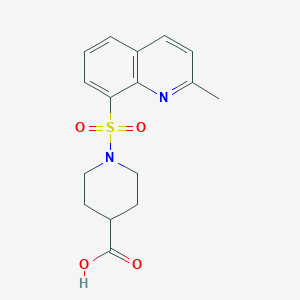
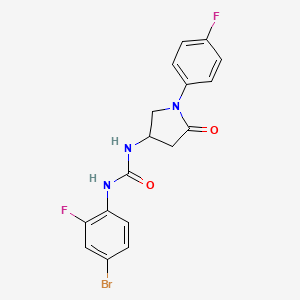

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)